REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.O1CCCC1.C([Li])CCC.[C:19](=[O:21])=[O:20].O>O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([C:5]([F:8])=[CH:4][N:3]=1)[C:19]([OH:21])=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Name
|
n-butyllithium tetrahydrofuran
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred at same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −70° C.
|
Type
|
STIRRING
|
Details
|
this mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with diethyl ether
|
Type
|
ADDITION
|
Details
|
To this obtained aqueous layer was added 1 mol/L hydrochloric acid (2 mL)
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
This organic layer was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C(=CN1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |